REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:15]=[CH:14][C:10]2[O:11][CH2:12][O:13][C:9]=2[CH:8]=1.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C.OS(O)(=O)=O>C1COCC1>[O:11]1[C:10]2[CH:14]=[CH:15][C:7]([B:16]([OH:21])[OH:17])=[CH:8][C:9]=2[O:13][CH2:12]1
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Name
|
|
Quantity
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5.6 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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BrC1=CC2=C(OCO2)C=C1
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Name
|
|
Quantity
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1.96 g
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Type
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reactant
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Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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4.9 g
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Type
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reactant
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Smiles
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OS(=O)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at room temperature for 4 hr
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
quenched with water (10 mL)
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Type
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CUSTOM
|
Details
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to react
|
Type
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STIRRING
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Details
|
with stirring, overnight while the temperature
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Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
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was maintained
|
Type
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TEMPERATURE
|
Details
|
at reflux
|
Type
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EXTRACTION
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Details
|
The solution was extracted with 3×50 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
|
WASH
|
Details
|
The resulting solid material was washed with 3×3 mL of ethyl acetate
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Type
|
CUSTOM
|
Details
|
This resulted in 0.5 g (30%) of benzo[d][1,3]dioxol-5-ylboronic acid as a white solid
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
O1COC2=C1C=CC(=C2)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |